Functional Selectivity for the Caspase-6/14-3-3/Bad Pathway Over Z-VAD-FMK
In a direct head-to-head study using p815 mastocytoma cells, Boc-D-FMK but not Z-VAD-FMK was capable of preventing genistein-induced apoptosis by inhibiting the caspase-6-mediated disruption of the 14-3-3/Bad signaling pathway. Specifically, Boc-D-FMK prevented the reduction of 14-3-3 protein levels and the subsequent release of Bad, a key pro-apoptotic event, while Z-VAD-FMK at its usual dosage was ineffective [1]. This differential efficacy was linked to the ability of Boc-D-FMK to inhibit caspase-6 in this context, an activity not observed for Z-VAD-FMK.
| Evidence Dimension | Prevention of genistein-induced apoptosis via caspase-6/14-3-3/Bad pathway |
|---|---|
| Target Compound Data | Prevented the reduction of 14-3-3 protein and Bad release; effectively inhibited apoptosis |
| Comparator Or Baseline | Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) |
| Quantified Difference | Z-VAD-FMK did not prevent the reduction of 14-3-3 protein or Bad release; did not prevent apoptosis at the usual dosage. |
| Conditions | p815 mastocytoma cells treated with genistein |
Why This Matters
This demonstrates a key functional distinction: for apoptosis models involving the caspase-6/14-3-3/Bad axis, Boc-D-FMK is the required tool, and substituting with Z-VAD-FMK would lead to a false-negative result regarding caspase involvement.
- [1] Yee SB, Baek SJ, Park HT, Jeong SH, Jeong JH, Kim TH, et al. zVAD-fmk, unlike BocD-fmk, does not inhibit caspase-6 acting on 14-3-3/Bad pathway in apoptosis of p815 mastocytoma cells. Exp Mol Med. 2006 Dec 31;38(6):634-42. doi: 10.1038/emm.2006.75. View Source
